2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a phenylpropyl side chain, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 3-phenylpropylamine under dehydrating conditions (e.g., using a coupling agent like EDCI) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving brominated phenoxy compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The brominated phenoxy group could play a role in binding to target proteins, while the phenylpropyl side chain might influence the compound’s overall bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide: Similar structure with a shorter phenyl side chain.
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
The presence of the bromine atom and the specific arrangement of the phenoxy and phenylpropyl groups make 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide unique
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-14-11-17(12-15(2)19(14)20)23-13-18(22)21-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQPSFLMXCYAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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